4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol
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Overview
Description
4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a pyridine ring and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another approach includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can act as a bioisostere, mimicking the structure of other biologically active molecules . This allows the compound to inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyridine Derivatives: Compounds with a pyridine ring that show comparable chemical reactivity and applications.
Uniqueness
4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol is unique due to the combination of the oxadiazole and pyridine rings with a thiol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-5-10-8(12-11-5)6-2-3-9-7(13)4-6/h2-4H,1H3,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCHCEDIHKLPSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=S)NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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